Lomefloxacin mesylate
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Overview
Description
Lomefloxacin mesylate is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. It is also used as a prophylactic treatment to prevent urinary tract infections in patients undergoing surgical procedures . The compound is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lomefloxacin mesylate is synthesized through a series of chemical reactions involving the formation of the quinolone core structure. The synthesis typically involves the following steps:
Formation of the quinolone core: This involves the cyclization of a suitable precursor to form the quinolone ring.
Introduction of fluorine atoms: Fluorine atoms are introduced at specific positions on the quinolone ring to enhance the antimicrobial activity.
Attachment of the piperazine ring: A piperazine ring is attached to the quinolone core to improve the pharmacokinetic properties of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.
Purification steps: The crude product is purified using techniques such as crystallization, filtration, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lomefloxacin mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the quinolone ring.
Substitution: Substitution reactions involve the replacement of specific atoms or groups on the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties .
Scientific Research Applications
Lomefloxacin mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolones.
Biology: Employed in studies investigating the mechanisms of bacterial resistance to fluoroquinolones.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations .
Mechanism of Action
Lomefloxacin mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. By interfering with these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Lomefloxacin mesylate is part of the fluoroquinolone class of antibiotics, which includes other compounds such as:
Uniqueness
Compared to other fluoroquinolones, this compound is unique due to its specific chemical structure, which includes the presence of two fluorine atoms and a piperazine ring. These structural features contribute to its broad-spectrum antimicrobial activity and favorable pharmacokinetic properties .
Properties
CAS No. |
114394-67-1 |
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Molecular Formula |
C18H23F2N3O6S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C17H19F2N3O3.CH4O3S/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;1-5(2,3)4/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H3,(H,2,3,4) |
InChI Key |
QHLKJRAHRXUJLD-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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